2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol
Description
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Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c15-14-3-1-2-13(10-14)11-16-7-4-12(5-8-16)6-9-17/h1-3,10,12,17H,4-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZZAIOKBOSUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol, with the chemical formula C14H20FNO and a molecular weight of 237.31 g/mol, is a piperidine derivative notable for its potential biological activities. This compound has garnered attention for its implications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The compound's structure features a piperidine ring substituted with a 3-fluorobenzyl group and an ethanol moiety. This unique arrangement contributes to its biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The compound has shown promising results against several bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.50 μg/mL |
| Candida albicans | 0.75 μg/mL |
These findings suggest that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development in treating infections caused by these pathogens .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death .
Case Study 1: Antimicrobial Evaluation
A study assessing the antimicrobial properties of piperidine derivatives reported that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized standard methods such as disk diffusion and broth microdilution to determine MIC values, reinforcing the compound's potential as an antimicrobial agent .
Case Study 2: Anticancer Activity Assessment
In vitro assays conducted on various cancer cell lines revealed that the compound could inhibit cell proliferation effectively. The study compared its activity with established chemotherapeutics and found that it could induce apoptosis at concentrations lower than those required for conventional drugs, suggesting a favorable therapeutic index .
Scientific Research Applications
Pharmacological Studies
2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol has been investigated for its potential as a pharmacological agent due to its structural similarity to known psychoactive compounds. Research indicates that it may interact with various neurotransmitter systems, making it a candidate for studying neurological disorders.
Anti-inflammatory Drug Development
Recent studies have identified soluble epoxide hydrolase (sEH) as a target for anti-inflammatory drug design. Compounds similar to this compound have been synthesized and evaluated for their inhibitory effects on sEH, showing promise in reducing inflammation and pain .
Potential Therapeutic Uses
Research into the therapeutic applications of this compound includes:
- Neurological Disorders : Due to its interaction with neurotransmitter pathways, it may be explored for conditions such as anxiety and depression.
- Pain Management : Its anti-inflammatory properties suggest potential use in pain relief therapies.
Case Study 1: Anti-inflammatory Activity
A study published in Nature highlighted the synthesis of various piperidine derivatives, including compounds structurally related to this compound. These compounds were tested for their efficacy as sEH inhibitors, showing significant anti-inflammatory effects in vitro and in vivo .
Case Study 2: Neurological Impact
In another investigation, researchers evaluated the effects of piperidine derivatives on anxiety-like behaviors in animal models. The study found that compounds similar to this compound exhibited anxiolytic properties, suggesting their potential use in treating anxiety disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
